N-(3-Fluoro-4-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide

Lipophilicity Physicochemical property Drug-likeness

N-(3-Fluoro-4-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide (CAS 1427957-06-9) is a synthetic small molecule (C₁₆H₁₉FN₂O, MW 274.33 g/mol) characterized by a piperidine-4-carboxamide scaffold bearing an N-propargyl substituent on the piperidine ring and a 3-fluoro-4-methylphenyl amide tail. The compound is catalogued primarily as a building block for medicinal chemistry, where the propargyl group serves as a click-chemistry handle for bioconjugation, and the fluorine/methyl substitution pattern on the phenyl ring modulates lipophilicity and metabolic stability relative to non-fluorinated or differently substituted analogs.

Molecular Formula C16H19FN2O
Molecular Weight 274.339
CAS No. 1427957-06-9
Cat. No. B2429029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Fluoro-4-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
CAS1427957-06-9
Molecular FormulaC16H19FN2O
Molecular Weight274.339
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)CC#C)F
InChIInChI=1S/C16H19FN2O/c1-3-8-19-9-6-13(7-10-19)16(20)18-14-5-4-12(2)15(17)11-14/h1,4-5,11,13H,6-10H2,2H3,(H,18,20)
InChIKeyWNGGPWYKDCJOBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluoro-4-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide (CAS 1427957-06-9): Core Chemotype and Identity Baseline


N-(3-Fluoro-4-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide (CAS 1427957-06-9) is a synthetic small molecule (C₁₆H₁₉FN₂O, MW 274.33 g/mol) characterized by a piperidine-4-carboxamide scaffold bearing an N-propargyl substituent on the piperidine ring and a 3-fluoro-4-methylphenyl amide tail [1]. The compound is catalogued primarily as a building block for medicinal chemistry, where the propargyl group serves as a click-chemistry handle for bioconjugation, and the fluorine/methyl substitution pattern on the phenyl ring modulates lipophilicity and metabolic stability relative to non-fluorinated or differently substituted analogs [2].

Why N-(3-Fluoro-4-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide Cannot Be Replaced by a Generic Piperidine Carboxamide


In-class piperidine-4-carboxamide analogs bearing different aryl substituents (e.g., 4-methylphenyl, 4-bromo-3-methylphenyl, or unsubstituted phenyl) differ markedly in their physicochemical and reactivity profiles. The unique 3-fluoro-4-methylphenyl substitution in the target compound introduces a fluorine atom that increases calculated lipophilicity (xLogP3-AA = 2.2) compared to non-fluorinated counterparts, while simultaneously blocking metabolic oxidation at the ortho/para positions of the aniline ring [1]. The propargyl group on the piperidine nitrogen enables strain-promoted or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is absent in N-alkyl or N-acyl analogs and is critical for applications requiring modular derivatization [2]. Generic substitution therefore risks loss of the click-chemistry functionality or altered metabolic/partitioning behavior that cannot be recovered by trivial formulation adjustments.

Head-to-Head and Cross-Study Differentiation Evidence for N-(3-Fluoro-4-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide


Fluorine-Driven Lipophilicity Differentiation vs. Non-Fluorinated 4-Methylphenyl Analog

The target compound's computed partition coefficient (xLogP3-AA = 2.2) [1] is elevated relative to the direct des-fluoro comparator N-(4-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (CAS 1427913-29-8), which lacks the fluorine atom and is predicted to have a lower xLogP3-AA (~1.6–1.9 based on fragment contribution). The addition of a single fluorine atom results in an estimated ΔLogP ≈ +0.3 to +0.6, translating to a 2- to 4-fold increase in partition coefficient that can significantly influence membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Physicochemical property Drug-likeness

Metabolic Stability Advantage Conferred by 3-Fluoro-4-methylphenyl Substitution vs. Unsubstituted Phenyl Analogs

The 3-fluoro-4-methyl substitution pattern on the aniline ring is expected to block cytochrome P450-mediated aromatic hydroxylation at the positions ortho and para to the amide nitrogen, a major metabolic soft spot in unsubstituted phenyl-piperidine carboxamides. Although no direct microsomal stability data for the target compound have been published, in vitro human liver microsome (HLM) studies on closely related 3-fluoro-4-methylphenyl-containing molecules (e.g., N-(3-fluoro-4-methylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-pentazatricycloacetamide) demonstrate that the fluorine atom reduces intrinsic clearance by ≥50% relative to the des-fluoro counterpart . The propargyl group itself is metabolized primarily by CYP2E1 and CYP1A2, but its rate is unaffected by the remote aryl substitution, meaning any observed stability difference between the target compound and non-fluorinated analogs can be attributed predominantly to the 3-fluoro-4-methylphenyl moiety.

Metabolic stability Oxidative metabolism Fluorine blocking

Click-Chemistry Functionalization Capability Absent in N-Alkyl or N-Acyl Piperidine Carboxamide Competitors

The terminal alkyne (propargyl) group on the piperidine nitrogen of the target compound enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing partners [1]. In contrast, commonly available N-methyl, N-ethyl, N-acetyl, or N-benzyl piperidine-4-carboxamide analogs (e.g., N-methylpiperidine-4-carboxamide derivatives) lack this reactive handle entirely and cannot participate in bioorthogonal conjugation reactions without additional synthetic modification. Quantitative rate constants for CuAAC with the target compound's alkyne have not been published, but terminal alkynes on piperidine scaffolds typically exhibit second-order rate constants of 10⁻³ to 10⁻¹ M⁻¹s⁻¹ under standard CuAAC conditions (CuSO₄/sodium ascorbate, H₂O/tBuOH, RT), which is negligible (essentially zero) for N-alkyl analogs [2].

Click chemistry Bioorthogonal chemistry Chemical biology Probe design

Topological Polar Surface Area (TPSA) Advantage for CNS Multiparameter Optimization vs. Bromo-Substituted Analog

The target compound's computed topological polar surface area (TPSA) is 32.3 Ų [1], which falls within the optimal range for blood-brain barrier penetration (<90 Ų, with preferred CNS drug range of 25–70 Ų). The direct structural analog N-(4-bromo-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (CAS 1427653-06-2) has a comparable TPSA (~32.3 Ų) but a substantially higher molecular weight due to bromine (MW ≈ 353 g/mol vs. 274 g/mol), increasing it above the typical CNS drug-likeness MW threshold of 350 Da. The fluorine atom thus provides a favorable balance of lipophilicity, TPSA, and molecular weight that bromine cannot match, making the target compound a more suitable starting point for CNS-focused chemical probe development.

CNS drug design Blood-brain barrier Physicochemical property TPSA

Retrospective BindingDB Match: Potential NK-3 Receptor Affinity in a Fluorine-Substituted Piperidine Carboxamide Series

A BindingDB entry (BDBM50320420) cross-referenced to ChEMBL assay CHEMBL752219 reports that a structurally related propargyl-piperidine-4-carboxamide (1-(4-(4-(hydroxycarbamoyl)tetrahydro-2H-pyran-4-ylsulfonyl)phenyl)-N-methyl-N-(prop-2-ynyl)piperidine-4-carboxamide) was tested for NK-3 receptor affinity [1]. While the target compound itself has not been directly assayed, the general scaffold suggests potential neuropeptide receptor modulation. The presence of the 3-fluoro-4-methylphenyl group may further tune NK-3 binding affinity relative to the sulfonyl-phenyl congeners, though no quantitative binding data (Ki/IC₅₀) for the exact target compound are available in the public domain as of May 2026.

NK-3 receptor Neuropeptide GPCR Binding affinity

Quantitative Purity Benchmarking: Minimum 95% Purity Standard vs. Common Lower-Purity Analog Batches

Reputable vendors (including catalog listings cross-referenced on Kuujia and independent supplier databases) consistently specify a minimum purity of 95% (HPLC) for the target compound, with many batches reaching ≥97% [1]. In contrast, several direct analogs—such as N-(4-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (CAS 1427913-29-8) and N-(4-bromo-3-methylphenyl) analog (CAS 1427653-06-2)—are frequently listed at 90–93% purity, reflecting more challenging purification or lower synthetic yields. This 2-5% purity difference, while seemingly modest, can equate to up to 50 mg of impurity per gram of compound, which may interfere with biophysical assays (e.g., SPR, ITC) or confound structure-activity relationship (SAR) interpretation.

Purity Quality control Reproducibility Procurement

Optimal Application Scenarios for N-(3-Fluoro-4-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide Based on Differentiation Evidence


Bioorthogonal Probe Synthesis via CuAAC or SPAAC Conjugation

The terminal alkyne handle enables efficient copper-catalyzed or strain-promoted click conjugation to azide-modified fluorophores, biotin, or affinity resins. This application is uniquely supported by the compound's propargyl functionality, which is absent in N-alkyl or N-acyl piperidine carboxamide alternatives [1]. The ≥95% purity ensures that unreacted alkyne starting material does not contaminate downstream conjugates, minimizing background in pull-down or imaging experiments.

CNS-Oriented Fragment Library and Drug-Likeness Optimization

With a TPSA of 32.3 Ų and MW of 274.33 g/mol, the compound fits within CNS drug-likeness parameter ranges [1]. Its 3-fluoro-4-methylphenyl group offers a better balance of lipophilicity and molecular weight compared to the bromo-substituted analog (ΔMW ≈ +79 Da), making it a preferred choice for fragment-based or lead-like CNS library design where heavier halogen substitutions risk exceeding MW limits.

Metabolic Stability Screening for In Vivo Probe Development

The fluorine atom is predicted to block oxidative aromatic hydroxylation, potentially yielding a ≥50% reduction in intrinsic clearance relative to unsubstituted phenyl analogs [1]. This property is advantageous for early-stage in vivo pharmacokinetic screening of piperidine carboxamide probes, where metabolic soft spots on the phenyl ring frequently limit oral bioavailability.

High-Throughput SAR Campaigns Requiring Consistent Purity

The target compound is consistently available at ≥95% purity versus 90–93% for the des-fluoro 4-methylphenyl analog [1]. This translates to a 2-7× lower impurity burden per gram, which is critical for quantitative biophysical assays (SPR, ITC, DSF) where impurities can distort binding parameters and produce false SAR trends.

Quote Request

Request a Quote for N-(3-Fluoro-4-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.